molecular formula C9H11BrO2S B8791028 Methyl 4-bromo-5-propylthiophene-2-carboxylate

Methyl 4-bromo-5-propylthiophene-2-carboxylate

Cat. No.: B8791028
M. Wt: 263.15 g/mol
InChI Key: VVUKDYFGCBARLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-propylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

methyl 4-bromo-5-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

VVUKDYFGCBARLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-5-propyl-2-thiophenecarboxylic acid (5.0 g, 20.07 mmol) in methanol (100 ml) was added sulfuric acid (5.35 ml, 100 mmol). The resulting solution stirred at 50° C. for 36 h. H2O (50 mL) was added the aqueous phase was washed several times with DCM. The combined organic fractions were washed with saturated NaHCO3, dried over Na2SO4, concentrated and used directly without further purification providing methyl 4-bromo-5-propyl-2-thiophenecarboxylate (5.1 g, 18.61 mmol, 93° A yield) as a yellow oil: LCMS (ES) m/e 262, 264 (M, M+2)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.